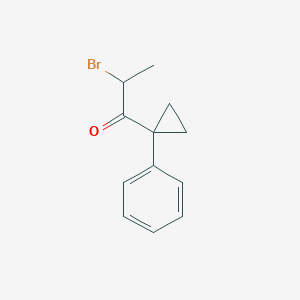
2-Bromo-1-(1-phenylcyclopropyl)propan-1-one
Übersicht
Beschreibung
“2-Bromo-1-(1-phenylcyclopropyl)propan-1-one” is a synthetic compound with the CAS Number: 1803604-17-2 . It has a molecular weight of 253.14 .
Molecular Structure Analysis
The IUPAC Name of the compound is this compound . The InChI Code is 1S/C12H13BrO/c1-9(13)11(14)12(7-8-12)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 .Wissenschaftliche Forschungsanwendungen
Enzymatic Strategies for Synthesis
A study by Mourelle-Insua et al. (2016) highlights the development of enzymatic strategies for the synthesis of enantioenriched amines and ketones, starting from compounds like 2-Bromo-1-(1-phenylcyclopropyl)propan-1-one. This approach, involving transaminases and lipases, has been useful in synthesizing precursors of antimicrobial agents such as Levofloxacin (Mourelle-Insua et al., 2016).
Synthesis of Juvenile Hormone and Other Compounds
Morizawa et al. (1984) describe the use of 1-bromo-2-ethoxycyclopropyllithium, a synthetic equivalent of 2-lithio- or 3-lithiopropenal, derived from 1-bromo-2-phenylcyclopropene. This compound is instrumental in synthesizing complex structures like juvenile hormone, β-sinensal, and jasmonoids (Morizawa et al., 1984).
Chemical and Structural Studies
Research by Fun et al. (2010) focuses on the structural determination of a compound related to this compound, revealing important details about the molecular structure and hydrogen bonding interactions in the crystal structure of similar compounds (Fun et al., 2010).
Synthesis of Furans and Cyclopentenones
Watterson et al. (2003) explored the use of 2,3-dibromo-1-(phenylsulfonyl)-1-propene, related to this compound, in synthesizing furans and cyclopentenones. This study demonstrates the compound's versatility as a reagent in organic synthesis (Watterson et al., 2003).
Spectroscopic and Computational Analysis
Ramesh et al. (2020) conducted spectroscopic and computational studies on bromo-based chalcone derivatives, closely related to the compound . These studies provide insights into molecular bonding, vibrational frequencies, and electronic absorption spectra, crucial for understanding the compound's properties (Ramesh et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-bromo-1-(1-phenylcyclopropyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO/c1-9(13)11(14)12(7-8-12)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHIKZZIKLEPHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1(CC1)C2=CC=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-Bromo-4-(hydroxymethyl)phenyl]ethan-1-one](/img/structure/B1382268.png)
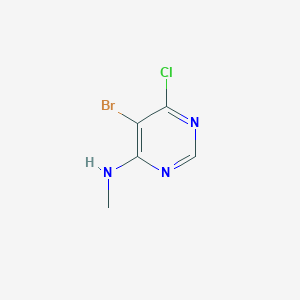


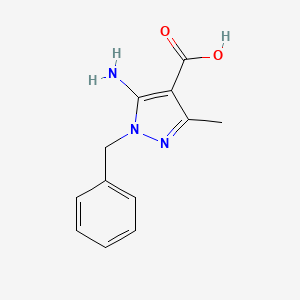
![5-bromo-7-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1382279.png)


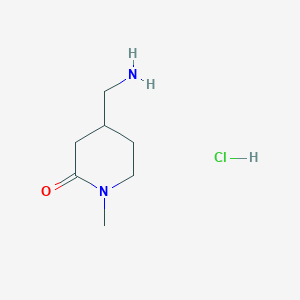

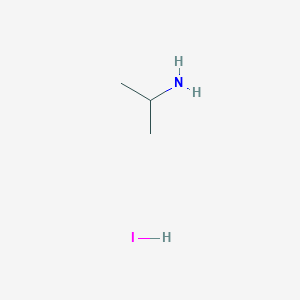

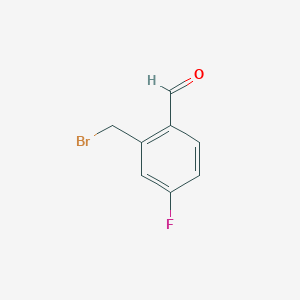
![tert-Butyl 6-azaspiro[3.4]octan-2-ylcarbamate hydrochloride](/img/structure/B1382291.png)